Cyclopropylacetyl chloride

Description

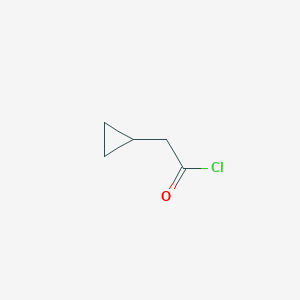

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c6-5(7)3-4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALGRRFZGRXFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558993 | |

| Record name | Cyclopropylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54322-65-5 | |

| Record name | Cyclopropylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropylacetyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the cyclopropyl group stands out as a "privileged" structural motif. Its unique conformational rigidity, combined with its distinct electronic properties, allows for the fine-tuning of a molecule's pharmacological profile. The introduction of this three-membered ring can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby addressing common challenges in the drug discovery pipeline.[1][2][3] Cyclopropylacetyl chloride (CAS No. 54322-65-5) has emerged as a critical building block for introducing the cyclopropylmethyl moiety, offering a reactive handle for a wide array of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in research and development.

Core Properties

This compound is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[4] Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 54222-65-5 | [5][6][7][8] |

| Molecular Formula | C₅H₇ClO | [5] |

| Molecular Weight | 118.56 g/mol | [6] |

| Boiling Point | 130-135 °C | [9] |

| Density | ~1.193 g/cm³ (predicted) | [5] |

| Refractive Index | ~1.477 (predicted) |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data provides a reference for its characterization.

¹H NMR (500 MHz, CDCl₃): [9]

-

δ 2.77 (d, 2H): The two protons of the methylene group (CH₂) adjacent to the carbonyl group. The doublet splitting is due to coupling with the single proton on the cyclopropyl ring.

-

δ 1.13 (m, 1H): The single proton on the cyclopropyl ring (CH) bonded to the methylene group.

-

δ 0.65 (d, 2H): Two of the protons on the cyclopropyl ring.

-

δ 0.24 (d, 2H): The remaining two protons on the cyclopropyl ring.

¹³C NMR (125 MHz, CDCl₃): [9]

-

δ 173.4: The carbon of the carbonyl group (C=O).

-

δ 51.9: The carbon of the methylene group (CH₂).

-

δ 7.1: The methine carbon of the cyclopropyl ring (CH).

-

δ 4.6: The two equivalent methylene carbons of the cyclopropyl ring (CH₂).

Infrared (IR) Spectroscopy (Neat): [9]

-

νₘₐₓ 3086, 3010 cm⁻¹: C-H stretching vibrations of the cyclopropyl ring.

-

νₘₐₓ 1795 cm⁻¹: Strong C=O stretching vibration, characteristic of an acid chloride.

-

νₘₐₓ 1024, 925, 830, 707 cm⁻¹: Fingerprint region, including C-C stretching and C-H bending vibrations.

Synthesis of this compound: A Tale of Two Chlorinating Agents

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of cyclopropylacetic acid. The choice of chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), can influence the reaction conditions and workup procedure.

Workflow for the Synthesis of this compound

Caption: Synthesis pathways from cyclopropylacetic acid.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride [9]

This method is a robust and commonly used procedure that offers high yields.

Step-by-Step Protocol:

-

Combine cyclopropylacetic acid (10.0 g, 100 mmol) and thionyl chloride (14.6 mL, 200 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux at 40 °C under an inert atmosphere (e.g., argon).

-

Maintain the reflux overnight to ensure complete conversion.

-

After cooling to room temperature, purify the product by short-path distillation at atmospheric pressure.

-

Collect the fraction boiling between 130-135 °C, which is the desired this compound. This protocol typically yields around 10.2 g (86%) of the product.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using a two-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride. The excess thionyl chloride is easily removed during distillation due to its lower boiling point (~76 °C).

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly moisture-sensitive thionyl chloride and the resulting this compound.

-

Reflux: Heating to a gentle reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the product.

Method 2: Synthesis using Oxalyl Chloride [9]

This method is often preferred for its milder reaction conditions and the gaseous nature of its byproducts, which simplifies purification.

Step-by-Step Protocol:

-

Dissolve cyclopropylacetic acid (3.5 g, 35.0 mmol) in a suitable solvent such as dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add oxalyl chloride (5.0 g, 39.4 mmol) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.

-

Stir the reaction mixture overnight at room temperature.

-

The resulting this compound can often be used directly in subsequent reactions without further purification. If necessary, the solvent can be removed under reduced pressure. This method typically yields around 3.3 g (80%) of the product.

Causality Behind Experimental Choices:

-

Low-Temperature Addition: The dropwise addition of oxalyl chloride at 0 °C helps to control the initial exothermic reaction and prevent potential side reactions.

-

Gaseous Byproducts: The byproducts of the reaction with oxalyl chloride are carbon dioxide and carbon monoxide, which are gases that evolve from the reaction mixture, simplifying the workup.

Applications in Drug Development and Medicinal Chemistry

The incorporation of a cyclopropyl ring into a drug candidate can have a profound impact on its pharmacokinetic and pharmacodynamic properties.[1][2] this compound serves as a key intermediate for introducing the cyclopropylmethyl group, which can act as a bioisosteric replacement for other groups, such as a phenyl ring or a t-butyl group, offering improved metabolic stability and reduced off-target effects.

The cyclopropyl moiety is found in a number of approved drugs, highlighting its importance in pharmaceutical design.[1] While a comprehensive list is beyond the scope of this guide, it is worth noting that cyclopropane-containing compounds have shown activity as antiviral, anticancer, and antidepressant agents.[3][10] this compound is a valuable tool for medicinal chemists to explore the chemical space around a lead compound by introducing this unique structural feature.

Safety, Handling, and Storage

This compound is a corrosive and flammable substance that requires careful handling to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes severe skin burns and eye damage. Flammable liquid and vapor.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a respirator may be necessary.

-

Handling and Storage

-

Handling: Handle under an inert atmosphere to prevent contact with moisture, which can cause hydrolysis to the corresponding carboxylic acid and hydrogen chloride gas.[11] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It is recommended to store under an inert atmosphere and at reduced temperatures (e.g., in a refrigerator) to maintain purity.

Disposal

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal. A common method is the slow addition to a stirred, cooled solution of sodium bicarbonate.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the cyclopropylmethyl group in organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with established and efficient synthetic protocols, make it an indispensable tool for researchers, particularly in the field of drug discovery and development. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.

References

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

Material Safety Data Sheet - 3-Cyclohexylpropionyl Chloride, 96% - Cole-Parmer. Available at: [Link]

-

2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem. Available at: [Link]

-

The Crucial Role of Cyclopentyl Chloride in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Cyclopentylacetyl chloride | C7H11ClO | CID 3485182 - PubChem. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Future Medicinal Chemistry. Available at: [Link]

-

This compound | CAS#:54322-65-5 | Chemsrc. Available at: [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. Available at: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available at: [Link]

- Process for the preparation of cyclopropylacetylene - Google Patents.

-

Cyclopropanecarbonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

- 1. cas 54322-65-5|| where to buy 2-cyclopropylacetyl chloride [chemenu.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:54322-65-5 | Chemsrc [chemsrc.com]

- 8. This compound | 54322-65-5 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

From Nitrile to Acyl Chloride: A Comprehensive Technical Guide to the Synthesis of Cyclopropylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropylacetyl Chloride

This compound (CAS No: 54322-65-5) is a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a reactive acyl chloride, allows for the introduction of the cyclopropylacetyl group into a wide range of molecules. This can impart desirable properties such as enhanced metabolic stability, altered conformational rigidity, and improved biological activity.[1] This guide provides an in-depth exploration of a common and practical synthetic route to this compound, commencing from the readily available starting material, cyclopropylacetonitrile.

Synthetic Strategy: A Two-Step Transformation

The conversion of cyclopropylacetonitrile to this compound is efficiently achieved through a two-step process:

-

Hydrolysis: The nitrile group of cyclopropylacetonitrile is hydrolyzed to a carboxylic acid, yielding cyclopropylacetic acid.

-

Chlorination: The resulting cyclopropylacetic acid is then converted to the corresponding acyl chloride using a suitable chlorinating agent.

This strategic approach is favored for its reliability and the commercial availability of the necessary reagents.

Caption: Overall synthetic workflow from cyclopropylacetonitrile to this compound.

Part 1: Hydrolysis of Cyclopropylacetonitrile to Cyclopropylacetic Acid

The first critical step in this synthesis is the hydrolysis of the nitrile functional group. This transformation can be accomplished under either acidic or basic conditions. While both methods are effective, basic hydrolysis is often preferred to avoid potential side reactions associated with the acid-sensitive cyclopropyl ring.

Mechanism of Basic Hydrolysis

The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers, ultimately leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Basic Hydrolysis

Caution: This reaction should be performed in a well-ventilated fume hood, as small amounts of isocyanide may be evolved.[2] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Materials:

-

Cyclopropylacetonitrile

-

Sodium Hydroxide (NaOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclopropylacetonitrile and a solution of sodium hydroxide in water.

-

Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The oily layer of the nitrile should disappear upon completion.[2]

-

Once the reaction is complete, cool the flask in an ice bath.

-

Slowly and carefully acidify the cooled solution with concentrated sulfuric acid, which has been previously mixed with crushed ice.[2] The pH of the solution should be adjusted to approximately 2-3.

-

The cyclopropylacetic acid may separate as an oily layer. Extract the entire aqueous mixture with diethyl ether.[2]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclopropylacetic acid.

-

The crude product can be purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Boiling Point of Cyclopropylacetic Acid | 86-87 °C at 9 mmHg | [3] |

| Density of Cyclopropylacetic Acid | 1.076 g/cm³ | [3] |

| Molecular Weight of Cyclopropylacetic Acid | 100.12 g/mol | [3] |

Part 2: Conversion of Cyclopropylacetic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4] Oxalyl chloride can also be used, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

Caption: Simplified reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

Caution: This reaction is hazardous and must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Hydrogen chloride and sulfur dioxide gases are evolved during the reaction. Appropriate PPE is essential.[6][7]

Materials:

-

Cyclopropylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene, optional)

Procedure:

-

In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), place the cyclopropylacetic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the carboxylic acid at room temperature.[5] The reaction can also be performed neat.[4]

-

Heat the reaction mixture to reflux for 2-3 hours.[8] The evolution of gas (HCl and SO₂) should be observed.

-

Monitor the reaction for completion. This can be done by carefully taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by GC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure or under reduced pressure.[5][8] A solvent like anhydrous toluene can be added and co-distilled to aid in the removal of the last traces of thionyl chloride.[9]

-

The remaining crude this compound can be purified by fractional distillation under reduced pressure.

| Parameter | Value | Reference |

| Boiling Point of this compound | 130-135 °C | [5] |

| Density of this compound | ~1.193 g/cm³ (Predicted) | [10][11] |

| Molecular Weight of this compound | 118.56 g/mol | [12] |

Safety and Handling

This compound is a flammable, corrosive, and moisture-sensitive compound.[6][7] It causes severe skin burns and eye damage.[6][7] All handling should be done in a fume hood with appropriate personal protective equipment. Store in a cool, dry, and well-ventilated area under an inert atmosphere.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the acyl chloride carbonyl group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity and confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from cyclopropylacetonitrile via a two-step hydrolysis and chlorination sequence is a robust and well-established method. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting acyl chloride is a versatile intermediate, poised for use in a multitude of applications within the fields of drug discovery and materials science.

References

- Benchchem. Cyclopropylacetonitrile | 6542-60-5. (n.d.).

- Organic Syntheses. cyclopropanecarboxylic acid. (n.d.).

- ChemicalBook. This compound | 54322-65-5. (2025-07-04).

- PubChem. 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268. (n.d.).

- LookChem. This compound. (n.d.).

- Organic Syntheses. 1. Procedure. (n.d.).

- Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.).

- aldlab-chemicals. chemical label 2-cyclopropylacetyl chloride. (n.d.).

- Google Patents. US7271268B1 - Process for preparation of [1-(mercaptomethyl)

- ChemicalBook. Cyclopropylacetonitrile synthesis. (n.d.).

- Organic Chemistry Portal.

- ChemBeast.

- Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.).

- ChemicalBook. Cyclopropylacetylene synthesis. (n.d.).

- Autech. The Chemistry of Cyclopropylacetonitrile: Properties and Synthesis Insights. (n.d.).

- Google Patents. CN103539714A - Preparation methods of 1-(mercaptomethyl)

- aldlab-chemicals. This compound. (n.d.).

- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. (n.d.).

- J-Stage. Identification of Cyclopropylacetyl-(R)-carnitine, a Unique Chemical Marker of the Fatally Toxic Mushroom Russula subnigricans. (n.d.).

- Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.).

- Sigma-Aldrich. Cyclopropylacetonitrile 97 6542-60-5. (n.d.).

- ChemicalBook. This compound | 54322-65-5. (n.d.).

- Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. (2025-03-31).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. This compound | 54322-65-5 [chemicalbook.com]

- 11. This compound|lookchem [lookchem.com]

- 12. aldlab-chemicals_this compound [aldlab.com]

An In-depth Technical Guide to Cyclopropylacetyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetyl chloride (CAS No. 54322-65-5) is a reactive acyl chloride that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its unique structural motif, featuring a strained cyclopropane ring adjacent to a reactive carbonyl center, imparts distinct chemical properties that are leveraged in the construction of complex molecular architectures. The incorporation of the cyclopropyl group into drug candidates can significantly influence their metabolic stability, binding affinity, and overall pharmacological profile.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides. It is a moisture-sensitive compound and should be handled under inert conditions.[3]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H7ClO | [1][3] |

| Molecular Weight | 118.56 g/mol | [1][3] |

| CAS Number | 54322-65-5 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 135.8 ± 9.0 °C (predicted) | [3][4] |

| Density | 1.193 ± 0.06 g/cm³ (predicted) | [3][4] |

| Refractive Index | 1.477 | [4] |

| Flash Point | 42.1 ± 11.9 °C | [4] |

| Solubility | Reacts with water; miscible with many organic solvents (e.g., THF, DCM).[3][5][6][7][8] | |

| Stability | Moisture-sensitive; store under inert gas.[3] |

Spectral Data and Interpretation

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the cyclopropyl and acetyl protons. The protons on the cyclopropane ring will appear in the upfield region, typically between 0.2 and 1.2 ppm, due to the ring's magnetic anisotropy.[9] The methylene protons adjacent to the carbonyl group will be deshielded and are expected to appear as a doublet around 2.8-3.0 ppm. The methine proton of the cyclopropyl group will likely be a multiplet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm. The methylene carbon adjacent to the carbonyl group is expected around 50-55 ppm. The carbons of the cyclopropyl ring will be in the upfield region, with the methine carbon appearing at a slightly higher chemical shift than the methylene carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the acyl chloride, typically found at a high wavenumber around 1790-1815 cm⁻¹.[10] The C-H stretching vibrations of the cyclopropyl and methylene groups will appear in the region of 2850-3100 cm⁻¹. The presence of the cyclopropyl group may also give rise to characteristic absorptions in the fingerprint region.[11]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic of compounds containing one chlorine atom.[12][13][14] Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion ([M-Cl]⁺), which is often a prominent peak. Further fragmentation may involve the loss of carbon monoxide from the acylium ion.[12][13][15]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom. This makes it highly susceptible to nucleophilic acyl substitution reactions.[16][17][18][19][20]

The presence of the cyclopropyl group adjacent to the carbonyl group introduces unique electronic and steric effects. The cyclopropyl group, with its sp²-like character, can electronically interact with the carbonyl group, potentially influencing its reactivity. However, the primary mode of reaction for this compound remains nucleophilic attack at the carbonyl carbon.

Reaction with Nucleophiles

This compound readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form the corresponding esters, amides, and carboxylic acids, respectively. These reactions typically proceed through a nucleophilic addition-elimination mechanism.

Caption: Generalized workflow for the nucleophilic acyl substitution of this compound.

Experimental Protocol: Synthesis of an Ester from this compound

-

Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a suitable dry, non-protic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) to the solution.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise via the dropping funnel over 15-20 minutes.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Experimental Protocol: Synthesis of an Amide from this compound

-

Setup: In a round-bottom flask, dissolve the amine (2.2 equivalents) in a suitable solvent like dichloromethane. The excess amine acts as a scavenger for the HCl byproduct.

-

Reaction: Cool the amine solution to 0 °C. Slowly add this compound (1.0 equivalent) to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Synthesis and Purification

This compound is typically synthesized from its corresponding carboxylic acid, cyclopropylacetic acid.[3]

Synthesis from Cyclopropylacetic Acid

The conversion of cyclopropylacetic acid to this compound can be achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and cleaner conversion.

Caption: Synthetic route to this compound from cyclopropylacetic acid.

Experimental Protocol: Synthesis of this compound using Oxalyl Chloride

-

Setup: To a solution of cyclopropylacetic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The evolution of gas (CO₂ and CO) will be observed.

-

Purification: Carefully remove the excess oxalyl chloride and solvent under reduced pressure. The resulting crude this compound can often be used directly in the next step or purified by distillation under reduced pressure.

Applications in Drug Development

The cyclopropyl moiety is a "privileged" structural motif in medicinal chemistry, and its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties.[17][21][22] this compound serves as a key building block for introducing the cyclopropylacetyl group into drug candidates. While specific examples of marketed drugs synthesized directly from this compound are not widely documented, its utility is evident in the synthesis of various pharmaceutical intermediates.[22][23] The analogous cyclopentyl chloride has been noted for its significant role in pharmaceutical synthesis, highlighting the importance of such cyclic alkylating agents.[23]

The cyclopropyl group can act as a metabolically stable isostere for other groups, such as a vinyl or gem-dimethyl group. Its rigid nature can also help to lock in a specific conformation of a molecule, which can be beneficial for binding to a biological target.

Safety, Handling, and Disposal

This compound is a corrosive, flammable, and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1][21][24][25][26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[24][25][26]

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Use spark-proof tools and explosion-proof equipment.[25][26]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. Keep the container tightly sealed.[24][25][26]

-

Spills: In case of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. For larger spills, evacuate the area and contact the appropriate environmental health and safety department.[21]

-

Disposal: Unused or waste this compound should be neutralized before disposal. A recommended method is slow, controlled addition to a stirred, cold solution of sodium bicarbonate. The neutralized solution should then be disposed of as hazardous chemical waste in accordance with local regulations.[24][25]

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a strained cyclopropyl ring and a reactive acyl chloride functional group allows for the efficient construction of complex molecules with desirable pharmacological properties. A thorough understanding of its physical and chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of specialized reagents like this compound in drug discovery and development is expected to increase.

References

- 1. 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 54322-65-5 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | CAS#:54322-65-5 | Chemsrc [chemsrc.com]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. benchchem.com [benchchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. glasp.co [glasp.co]

- 20. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]

- 21. fishersci.com [fishersci.com]

- 22. researchgate.net [researchgate.net]

- 23. nbinno.com [nbinno.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR) for Cyclopropylacetyl chloride

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Cyclopropylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reactive intermediate in organic synthesis, prized for its role in introducing the cyclopropylacetyl moiety into a diverse range of molecular architectures. The unique steric and electronic properties of the cyclopropane ring make it a desirable structural motif in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable synthetic protocol for this compound and a detailed analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and IR). The information presented herein is synthesized from established chemical principles and spectroscopic data from closely related analogs, offering a robust predictive framework for researchers working with this compound.

Introduction: The Synthetic Utility of this compound

The cyclopropane ring is a recurring motif in numerous biologically active molecules and natural products. Its strained three-membered ring system imparts unique conformational rigidity and electronic properties, often leading to enhanced binding affinity to biological targets or modulation of metabolic stability. This compound, as a reactive acylating agent, serves as a key building block for incorporating the synthetically versatile cyclopropylmethyl ketone fragment or for the construction of more complex cyclopropane-containing structures.

This guide is designed to provide both a practical, field-tested synthetic methodology and a thorough, predictive guide to the spectroscopic data essential for the unambiguous identification and quality control of this compound.

Synthesis of this compound from Cyclopropylacetic Acid

The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental transformation in organic synthesis. For the preparation of this compound, the use of thionyl chloride (SOCl₂) is a highly reliable and efficient method. This choice is predicated on the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at ambient temperature, which simplifies the purification of the final product.

Reaction Mechanism and Rationale

The reaction proceeds via the formation of a chlorosulfite intermediate, which subsequently undergoes an intramolecular nucleophilic attack by the chloride ion, liberating SO₂ and HCl. The use of a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is typically performed neat or in an inert solvent such as dichloromethane (CH₂Cl₂) or toluene. For small-scale preparations, running the reaction neat is often sufficient and simplifies the workup.

Experimental Protocol

Materials:

-

Cyclopropylacetic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclopropylacetic acid. The flask should be sized appropriately so that the reactants occupy no more than half of the volume.

-

Addition of Thionyl Chloride: Under a fume hood, carefully add thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the cyclopropylacetic acid at room temperature. The addition may cause some initial gas evolution.

-

Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 40-50 °C for 1 hour to ensure the reaction goes to completion.[1] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: Once the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

-

Purification: The crude this compound can then be purified by fractional distillation under reduced pressure to yield the pure product.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the final product is critical. The following sections provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, based on established spectroscopic principles and data from analogous compounds.

The molecular structure with atom numbering for spectroscopic assignment is as follows:

Caption: Structure of this compound with Atom Numbering.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropane ring and the adjacent methylene group. The cyclopropyl protons are characteristically shifted upfield due to the ring's diamagnetic anisotropy.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons (Atom Number) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H on C2, C3 | 0.3 - 0.7 | Multiplet | - |

| H on C1 | 1.1 - 1.5 | Multiplet | - |

| H on C4 | 2.9 - 3.2 | Doublet | ~7 Hz |

Interpretation:

-

Cyclopropyl Protons (C1, C2, C3): The protons on the cyclopropane ring will appear in the upfield region of the spectrum. Based on data for (chloromethyl)cyclopropane, where the ring protons appear between 0.3 and 1.3 ppm, a similar range is expected here.[3] The four protons on C2 and C3 will likely be in the 0.3 - 0.7 ppm range, while the single proton on C1, being adjacent to the acetyl group, will be slightly downfield, around 1.1 - 1.5 ppm. These protons will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, resulting in multiplets.

-

Methylene Protons (C4): The two protons of the methylene group (C4) are adjacent to the electron-withdrawing carbonyl chloride group, which will shift them significantly downfield to the 2.9 - 3.2 ppm region. They will be split by the single proton on C1, resulting in a doublet with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2, C3 | 5 - 10 |

| C1 | 10 - 15 |

| C4 | 45 - 50 |

| C5 (C=O) | 170 - 175 |

Interpretation:

-

Cyclopropyl Carbons (C1, C2, C3): The carbons of the cyclopropane ring are highly shielded and will appear at very high field (upfield).[4] C2 and C3 are expected in the 5 - 10 ppm range, while C1, being substituted, will be slightly further downfield (10 - 15 ppm).

-

Methylene Carbon (C4): This carbon is adjacent to the carbonyl group and will be found in the 45 - 50 ppm range.

-

Carbonyl Carbon (C5): The carbonyl carbon of an acid chloride is typically found in the 170 - 175 ppm region, which is a highly characteristic chemical shift.[5]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl group of the acid chloride, which has a characteristic high-frequency absorption.

Table 3: Predicted IR Spectral Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080, ~3000 | Medium | C-H stretch (cyclopropyl) |

| 2950 - 2850 | Medium | C-H stretch (methylene) |

| ~1800 | Strong | C=O stretch (acid chloride) |

| ~1450 | Medium | CH₂ scissoring |

| ~1020 | Medium | Cyclopropane ring deformation ("ring breathing") |

| ~750 | Strong | C-Cl stretch |

Interpretation:

-

C-H Stretching: The C-H bonds on the cyclopropane ring are expected to show stretching vibrations slightly above 3000 cm⁻¹, characteristic of strained rings, while the methylene C-H stretches will appear just below 3000 cm⁻¹.[6]

-

Carbonyl (C=O) Stretching: This is the most diagnostic peak in the IR spectrum of an acid chloride. The C=O stretch is expected to be a very strong band at a high wavenumber, typically around 1800 cm⁻¹. This is at a higher frequency than the carbonyl stretch in ketones, esters, or carboxylic acids due to the inductive electron-withdrawing effect of the chlorine atom. Data for the analogous cyclopropanecarbonyl chloride supports this assignment.[7]

-

C-Cl Stretching: A strong absorption corresponding to the C-Cl single bond stretch is expected in the fingerprint region, around 750 cm⁻¹.

Conclusion and Best Practices

This technical guide provides a robust framework for the synthesis and characterization of this compound. The provided protocol is based on a standard, reliable transformation, and the predicted spectroscopic data, derived from fundamental principles and analysis of close structural analogs, offers a solid basis for product identification and quality control.

For optimal results, researchers should:

-

Ensure all glassware is thoroughly dried before use, as thionyl chloride and this compound are both moisture-sensitive.

-

Perform the reaction and all subsequent handling in a well-ventilated fume hood.

-

Use an inert atmosphere (e.g., nitrogen or argon) if the highest purity is required.

-

When interpreting NMR spectra, be aware of potential solvent impurities.[8]

By following the guidance outlined in this document, researchers can confidently synthesize and characterize this compound for their downstream applications.

References

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopropanecarbonyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). CYCLOPROPYLCYCLOPROPYLIDENEMETHYL-CATION. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. Retrieved from [Link]

- Padmashali, B., et al. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl)

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropylacetyl chloride. Retrieved from [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

- Breslow, R., & Groves, J. T. (1970). Cyclopropenyl Cation. Synthesis and Characterization. Journal of the American Chemical Society.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis, Characterization, and Sensitivity of a CL-20/PNCB Spherical Composite for Security. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Novel cyclam multicomponent crystal forms: synthesis, characterization and antimicrobial activity. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cylopropylmethyl chloride(5911-08-0) 1H NMR spectrum [chemicalbook.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Cyclopropylacetyl chloride reaction with nucleophiles mechanism

An In-Depth Technical Guide to the Reaction Mechanisms of Cyclopropylacetyl Chloride with Nucleophiles

Abstract

This compound stands as a molecule of significant synthetic interest, embodying a fascinating dichotomy of reactivity. Its structure uniquely combines a highly electrophilic acyl chloride with a strained cyclopropyl ring, creating a system where reaction outcomes are exquisitely sensitive to experimental conditions. This guide provides an in-depth exploration of the competing mechanistic pathways that govern its reactions with nucleophiles. We will dissect the two primary routes: the direct Nucleophilic Acyl Substitution and a more complex Rearrangement pathway proceeding through a vinyl ketene intermediate. By understanding the underlying principles of kinetic versus thermodynamic control, and the critical influence of the nucleophile, solvent, and temperature, researchers can strategically steer the reaction toward the desired chemical architecture, be it a simple amide or a rearranged butenolide. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only mechanistic insight but also actionable experimental protocols.

Introduction: A Molecule at the Crossroads of Reactivity

The synthetic utility of cyclopropyl-containing motifs is well-established in medicinal and materials chemistry, where the ring's unique conformational and electronic properties are highly valued.[1] this compound, as a bifunctional reagent, offers a compelling entry point into this chemical space. Its reactivity is governed by two key structural features:

-

The Acyl Chloride: This functional group is one of the most reactive carboxylic acid derivatives. The carbonyl carbon is rendered highly electrophilic by the inductive effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[2] Reactions typically proceed via a rapid addition-elimination mechanism.

-

The Cyclopropyl Ring: This three-membered ring possesses significant inherent strain energy (~27 kcal/mol). This strain predisposes the ring to undergo cleavage reactions that result in more stable, open-chain or larger ring systems.[3] The protons on the carbon alpha to the carbonyl are also activated, setting the stage for base-mediated reactions.

The interplay between these two features means that this compound does not behave as a simple acyl chloride. Depending on the chosen nucleophile and reaction conditions, it can either maintain its cyclic structure or leverage the ring strain to undergo fascinating rearrangements.

The Dichotomy of Reactivity: Mechanistic Crossroads

The reaction of this compound with a nucleophile can be viewed as a competition between two distinct pathways. The predominant route is determined by the relative activation energies of the competing transition states and the thermodynamic stability of the resulting products.

Pathway A: Nucleophilic Acyl Substitution (The Direct Kinetic Pathway)

Under most "standard" conditions, particularly with strong, non-hindered nucleophiles at low temperatures, this compound reacts in a predictable manner analogous to other acyl chlorides. This pathway involves a direct attack of the nucleophile on the electrophilic carbonyl carbon.

Mechanism: The reaction proceeds via the canonical two-step nucleophilic addition-elimination mechanism.

-

Addition: The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination: The carbonyl π-bond is reformed, and the chloride ion—an excellent leaving group—is ejected, resulting in the final substituted product while preserving the cyclopropyl ring.

This pathway is generally considered to be under kinetic control .[4] It is typically the fastest reaction and has the lowest activation energy, especially with potent nucleophiles like primary amines, alcohols, or water.[5]

Caption: Pathway A: Nucleophilic Acyl Substitution Mechanism.

Pathway B: Rearrangement via Vinyl Ketene (The Indirect Thermodynamic Pathway)

When this compound is treated with a sterically hindered or strongly basic nucleophile, particularly at elevated temperatures, a rearrangement pathway can become dominant. This route avoids direct attack at the carbonyl and instead begins with proton abstraction.

Mechanism: This multi-step process is initiated by an elimination reaction, followed by ring-opening and subsequent reaction of the ketene intermediate.

-

α-Deprotonation: A base (which can be the nucleophile itself, e.g., t-BuOK) abstracts a proton from the carbon adjacent to the carbonyl group. This step is favored by sterically hindered bases that find it difficult to attack the carbonyl carbon directly.[6][7]

-

Concerted Ring-Opening and Elimination: The resulting enolate undergoes a concerted electronic rearrangement. The cyclopropyl ring opens, forming a carbon-carbon double bond, while simultaneously eliminating the chloride ion. This process relieves the ring strain and forms a highly reactive vinyl ketene intermediate. This type of concerted solvolytic ring-opening has been computationally studied.[2]

-

Fate of the Vinyl Ketene: The vinyl ketene can be trapped in several ways:

-

Nucleophilic Addition: A nucleophile can add to the ketene carbonyl, which after tautomerization, yields an unsaturated open-chain product.

-

[2+2] Cycloaddition: The ketene can react with alkenes or imines.

-

Electrocyclization: In the absence of a potent external nucleophile or trapping agent, the vinyl ketene can undergo a 4π-electrocyclization, often involving the carbonyl oxygen, to form a γ-butenolide . Butenolides are common motifs in bioactive natural products and their synthesis from strained ring precursors is a known strategy.[8][9][10][11]

-

This pathway is often favored under conditions of thermodynamic control , where higher temperatures provide the necessary energy to overcome the higher activation barrier of the initial deprotonation/rearrangement step and allow the system to reach the most stable products.[5] The formation of a conjugated, strain-free butenolide is often thermodynamically favorable.

Caption: Pathway B: Rearrangement via Vinyl Ketene Intermediate.

Steering the Reaction: A Guide to Experimental Control

The ability to selectively favor Pathway A or Pathway B is paramount for synthetic utility. This control is achieved by the judicious selection of three key experimental parameters: the nucleophile, the solvent, and the temperature.

The Role of the Nucleophile

-

Strong, Non-Hindered Nucleophiles (e.g., NH₃, RNH₂, ROH in the presence of a non-hindered base): These reagents favor Pathway A . Their high nucleophilicity and small steric profile allow for rapid, direct attack at the carbonyl carbon, leading to the kinetic substitution product before the slower deprotonation/rearrangement can occur.

-

Bulky, Basic Nucleophiles (e.g., t-BuOK, LDA, DBU): These reagents strongly favor Pathway B . Their steric bulk impedes direct attack on the carbonyl carbon, making them function primarily as bases to abstract the α-proton.[7] This initiates the rearrangement cascade.

The Influence of Solvent

-

Polar Protic Solvents (e.g., H₂O, EtOH): These solvents can participate in the reaction as nucleophiles (solvolysis) and can stabilize the charged tetrahedral intermediate of Pathway A, thus favoring direct substitution.[12][13]

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective for many substitution reactions but their impact is nuanced. They can facilitate both pathways.

-

Non-Polar Aprotic Solvents (e.g., Toluene, THF): These solvents are often employed when using strong, hindered bases like LDA or t-BuOK. They do not effectively stabilize charged intermediates, potentially disfavoring the highly polar transition state of Pathway A relative to the more concerted rearrangement of Pathway B.

The Temperature Factor: Kinetic vs. Thermodynamic Control

Temperature is the most critical tool for switching between kinetic and thermodynamic control regimes.

-

Low Temperatures (-78 °C to 0 °C): These conditions favor the kinetic product (Pathway A) . At low temperatures, there is typically only enough energy to overcome the lowest activation barrier, which is that of direct nucleophilic addition. Reactions at this temperature are often irreversible.[5]

-

High Temperatures (Reflux): These conditions favor the thermodynamic product (Pathway B) . The increased thermal energy allows the system to overcome the higher activation barrier for rearrangement. Furthermore, it can provide the energy needed to make the initial acyl substitution (Pathway A) reversible, allowing the system to eventually equilibrate to the most thermodynamically stable product, such as the rearranged butenolide.[5]

Data Presentation: Summary of Reaction Control

| Nucleophile/Base | Solvent | Temperature | Predominant Pathway | Major Product Type |

| Benzylamine | Dichloromethane | 0 °C to RT | A (Kinetic) | Cyclopropyl Amide |

| Ethanol / Pyridine | THF | 0 °C | A (Kinetic) | Cyclopropyl Ester |

| H₂O | Acetone/H₂O | RT | A (Kinetic) | Cyclopropylacetic Acid |

| Potassium tert-butoxide | Toluene | 80 - 110 °C | B (Thermodynamic) | γ-Butenolide |

| Lithium diisopropylamide (LDA) | THF | -78 °C to RT | B (Thermodynamic) | Vinyl Ketene intermediate (trapped) |

| Triethylamine (hindered amine) | Toluene | Reflux | B (Thermodynamic) | Vinyl Ketene intermediate |

Experimental Protocols

The following protocols are representative examples designed to selectively yield products from either Pathway A or Pathway B.

Protocol for Selective Acyl Substitution: Synthesis of N-benzyl-2-cyclopropylacetamide (Pathway A)

This protocol utilizes a strong, non-hindered nucleophile at low-to-ambient temperature to ensure the kinetic product is formed exclusively.

Workflow Diagram:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Khan Academy [khanacademy.org]

- 8. Butenolide Synthesis from Functionalized Cyclopropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]

- 12. Solvolysis - Wikipedia [en.wikipedia.org]

- 13. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Cyclopropylacetyl Chloride

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Cyclopropylacetyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is a highly reactive reagent whose stability is critical for successful and reproducible outcomes.[1] This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for this compound, grounded in established safety data and field-proven experience.

The Chemical Profile of this compound: Understanding its Inherent Reactivity

This compound (C₅H₇ClO) is a colorless to slightly yellow liquid characterized by a pungent odor.[2][3] Its high reactivity stems from the acyl chloride functional group, making it an excellent acylating agent but also susceptible to degradation.[4][5] The presence of the strained cyclopropyl ring also influences its reactivity profile.[6]

Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO | [2][7][8] |

| Molecular Weight | 118.56 g/mol | [7][8] |

| Appearance | Liquid, colorless to slightly yellow | [3] |

| Odor | Pungent | [9] |

| Boiling Point | ~135.8 °C at 760 mmHg | [7] |

| Flash Point | ~42.1 °C - 71 °C | [7][9] |

| Density | ~1.087 - 1.2 g/cm³ | [7][9] |

Understanding these properties is the first step in establishing a framework for safe handling and storage. The compound's flammability and high reactivity, particularly with nucleophiles, dictate the stringent conditions required to maintain its chemical integrity.

The Achilles' Heel: Susceptibility to Hydrolysis

The primary pathway for the degradation of this compound is hydrolysis. Acyl chlorides react readily and violently with water and moisture.[4][10][11][12] This exothermic reaction is often instantaneous, even with cold water, and results in the formation of cyclopropylacetic acid and corrosive, steamy fumes of hydrogen chloride (HCl) gas.[4][6][9][12]

The mechanism involves a nucleophilic attack by water on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.[13][14]

Caption: Hydrolysis of this compound.

This rapid degradation not only consumes the desired reagent but also introduces impurities into the reaction mixture and creates a hazardous environment due to the evolution of HCl gas.[11] Therefore, the cornerstone of stability and storage for this compound is the rigorous exclusion of moisture.

Core Principles for Storage and Long-Term Stability

To ensure the long-term stability and preserve the purity of this compound, a multi-faceted approach to storage is essential. This involves controlling the temperature, atmosphere, and segregation from incompatible materials.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale and Causality | Source(s) |

| Temperature | Refrigerated; -20°C is often specified. | Reduces the vapor pressure and slows down potential decomposition pathways. Low temperatures are crucial for maintaining long-term stability. | [7][15] |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon). | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis, the primary degradation route. A dry, inert blanket is the most effective barrier. | [10] |

| Container | Tightly sealed, preferably in the original manufacturer's container with a secure cap. | A tight seal is the first line of defense against moisture ingress. Using the original container ensures material compatibility and proper labeling. | [9][10][16] |

| Location | Cool, dry, well-ventilated, and approved for flammable liquids. | Addresses the compound's flammability and corrosive nature. Proper ventilation mitigates the risk of vapor accumulation. | [11][16] |

| Access | Stored in a locked cabinet or restricted-access area. | Due to its toxicity and hazardous nature, access should be limited to trained and authorized personnel. | [9][10] |

Incompatible Materials: A Critical Consideration

This compound is highly reactive and must be stored separately from a range of chemical classes to prevent hazardous reactions.

-

Water/Moisture: As detailed, this leads to violent reaction and decomposition.[9][10][11]

-

Strong Bases (e.g., hydroxides, amines): Can cause vigorous, exothermic reactions.[9][15]

-

Alcohols: Reacts to form esters, consuming the acyl chloride.[4][15][17]

-

Strong Oxidizing Agents: Can lead to potentially hazardous reactions.[9]

Caption: Incompatible materials with this compound.

Experimental Protocols: A Self-Validating System for Handling

Adherence to a strict, step-by-step protocol is non-negotiable when working with this compound. The following workflow is designed to be a self-validating system, minimizing exposure and preserving material integrity.

Protocol for Aliquoting and Use in a Reaction

Prerequisites:

-

Work must be conducted in a certified chemical fume hood.[6][11]

-

All glassware must be oven-dried or flame-dried immediately before use to remove any traces of water.

-

An inert atmosphere setup (e.g., a Schlenk line with nitrogen or argon) must be in place.

-

Appropriate Personal Protective Equipment (PPE) is mandatory: chemical splash goggles, face shield, flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[10][11][17]

Step-by-Step Procedure:

-

Preparation: a. Set up all dried glassware for the reaction under a positive pressure of inert gas. b. Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

-

Inert Atmosphere Transfer: a. Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure. b. Use a clean, dry, gas-tight syringe that has been purged several times with inert gas. c. Slowly draw the required volume of the liquid into the syringe.

-

Dispensing: a. Insert the syringe needle through a septum on the reaction flask. b. Add the this compound to the reaction mixture dropwise, especially for exothermic reactions, to maintain temperature control.

-

Post-Procedure and Storage: a. After dispensing, withdraw the syringe and immediately flush it with a suitable quenching agent (e.g., a solution of a secondary amine like diethylamine in an inert solvent) followed by an appropriate solvent. b. Before re-sealing the this compound bottle, ensure the septum is clean and re-introduce a positive pressure of inert gas. c. Tightly cap the bottle, wrap the cap and neck with Parafilm® for an extra seal, and return it to the designated refrigerated storage.[9]

Caption: Safe handling workflow for this compound.

Conclusion: Upholding Scientific Integrity

The stability of this compound is not a matter of chance but a direct result of meticulous storage and handling practices. Its inherent reactivity, particularly its sensitivity to moisture, demands a rigorous and proactive approach. By understanding the chemical principles behind its degradation and implementing the protocols outlined in this guide, researchers can ensure the integrity of this vital reagent, leading to more reliable, reproducible, and safer scientific outcomes.

References

- Safety data sheet according to 1907/2006/EC, Article 31. (2017).

- This compound | CAS#:54322-65-5. (n.d.). Chemsrc.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268. (n.d.). PubChem.

- Cyclopropanecarbonyl chloride. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2025). TCI Chemicals.

- chemical label 2-cyclopropylacetyl chloride. (n.d.).

- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- AS/A-level - Acylation (Acyl Chlorides). (2021). Tuttee Academy.

- Material Safety Data Sheet - Cyclopropanecarboxylic Acid Chloride, 98% (GC). (n.d.). Cole-Parmer.

- SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.

- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.

- This compound. (n.d.). LookChem.

- Video: Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com.

- Preparations and Reactions of Acyl Chlorides. (2023). YouTube.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know. (2024). Ketone Pharma.

- This compound | 54322-65-5. (n.d.). Sigma-Aldrich.

- Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. (n.d.).

- cas 54322-65-5|| where to buy 2-cyclopropylacetyl chloride. (n.d.). Chemenu.

- Acid chloride hydrolysis example. (2020). YouTube.

Sources

- 1. cas 54322-65-5|| where to buy 2-cyclopropylacetyl chloride [chemenu.com]

- 2. This compound|lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 5. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 6. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]

- 7. This compound | CAS#:54322-65-5 | Chemsrc [chemsrc.com]

- 8. 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Cyclopropylacetyl Chloride: A Technical Guide for Advanced Synthesis in Pharmaceutical R&D

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. The cyclopropyl group, a small, strained carbocycle, has emerged as a "privileged" structural motif, frequently incorporated by medicinal chemists to address multifaceted challenges in drug design.[1] Its unique stereoelectronic properties—a high degree of s-character in its C-H bonds and Walsh orbitals that impart π-like character to its C-C bonds—confer significant advantages. These include enhancing metabolic stability by blocking sites of oxidative metabolism, increasing potency through favorable interactions with biological targets, and improving membrane permeability.[1] Cyclopropylacetyl chloride, as a reactive building block, provides a direct and efficient means of introducing the valuable cyclopropylmethyl moiety into complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, quality control, and strategic application of this compound in pharmaceutical research and development.

Commercial Availability and Supplier Overview

This compound (CAS No. 54322-65-5) is commercially available from a range of chemical suppliers catering to research and bulk scale needs. Purity levels typically range from 95% to 98% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and detailed safety information (SDS).

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥98% | 100 mg, 250 mg, 1 g, 5 g | Available through Aldrich Partner Program. |

| Ivy Fine Chemicals | In stock | 100mg, 250mg, 1g, 5g, Bulk | Offers bulk and commercial quantities upon quote.[2] |

| LookChem | ≥95% | Various | Aggregates multiple suppliers with pricing.[3] |

| Aldlab Chemicals | 95% | 1 g, 5 g | Provides basic documentation like CoA and MSDS.[4] |

| ChemicalBook | Various | Various | A directory of multiple global suppliers. |

| BLD Pharm | N/A | Various | Research use only, requires cold-chain transportation. |

This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. Researchers should always request a lot-specific CoA before purchase.

Synthesis and Mechanistic Insight

The most common and reliable laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, cyclopropylacetic acid. Two primary reagents are favored for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the scale of the reaction and the desired purity, as the workup procedures differ slightly.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of a carboxylic acid to an acyl chloride proceeds via a nucleophilic acyl substitution pathway. The hydroxyl group of the carboxylic acid is a poor leaving group, and thus must be converted into a better one.

Caption: Synthesis of this compound using Thionyl Chloride.

With thionyl chloride , the carboxylic acid oxygen attacks the sulfur atom, displacing a chloride ion. This is followed by the elimination of sulfur dioxide and a proton, forming a highly reactive chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the gaseous byproducts SO₂ and HCl.[2][5][6] The evolution of these gases helps to drive the reaction to completion.

When using oxalyl chloride , often with a catalytic amount of N,N-dimethylformamide (DMF), a different reactive intermediate is formed. DMF reacts with oxalyl chloride to generate the Vilsmeier reagent, a highly electrophilic species. The carboxylic acid attacks the Vilsmeier reagent, which then decomposes to release CO, CO₂, and a chloride ion, which subsequently attacks the activated carbonyl group to yield the final product.[2]

Experimental Protocols

The following protocols are adapted from established literature procedures.

Protocol 1: Synthesis using Thionyl Chloride

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropylacetic acid (10.0 g, 100 mmol).

-

Reagent Addition: In a fume hood, carefully add thionyl chloride (14.6 mL, 200 mmol).

-

Reaction: Heat the mixture to reflux at 40°C under an inert atmosphere (e.g., argon) and maintain for 12-16 hours.

-

Purification: After cooling to room temperature, purify the product by short-path distillation at atmospheric pressure. Collect the fraction boiling between 130-135°C. This procedure typically yields the product in high purity (e.g., 86% yield).

Protocol 2: Synthesis using Oxalyl Chloride

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve cyclopropylacetic acid (3.5 g, 35.0 mmol) in a suitable solvent like dichloromethane.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (5.0 g, 39.4 mmol) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature. Vigorous gas evolution (CO and CO₂) will be observed. Stir for 2-4 hours at room temperature after gas evolution ceases.

-